molecular formula C24H15FN4O2S B254115 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B254115
M. Wt: 442.5 g/mol
InChI Key: QNPXBZDOMWNRDT-DIWVDQHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the EGFR signaling pathway, which is often overactive in cancer cells.

Mechanism of Action

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting the EGFR signaling pathway, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the EGFR signaling pathway, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide can also inhibit other receptor tyrosine kinases, such as HER2 and HER4. This broad-spectrum inhibition can enhance the effectiveness of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in cancer treatment. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in lab experiments is its well-defined mechanism of action. This allows researchers to study the effects of EGFR inhibition on cancer cells and other biological processes. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, one limitation of using 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide is its specificity for the EGFR tyrosine kinase. This may limit its effectiveness in treating cancers that do not have EGFR overexpression.

Future Directions

There are several future directions for the use of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and further studies could explore the potential of combining 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide with other cancer treatments. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide could be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could explore the potential of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in personalized medicine, where the drug could be used to target specific genetic mutations in cancer cells.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide involves several steps, including the condensation of 2-aminothiazole with an aldehyde, followed by the addition of a cyano group and a phenyl group. The resulting compound is then coupled with a pyridine derivative to form the final product. The synthesis of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.

properties

Product Name

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

Molecular Formula

C24H15FN4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-cyano-N-(4-fluorophenyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C24H15FN4O2S/c25-17-8-10-18(11-9-17)28-22(30)20(14-26)24-29(19-6-2-1-3-7-19)23(31)21(32-24)13-16-5-4-12-27-15-16/h1-13,15H,(H,28,30)/b21-13+,24-20-

InChI Key

QNPXBZDOMWNRDT-DIWVDQHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CN=CC=C3)/S/C2=C(/C#N)\C(=O)NC4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.